2-((4-Fluorophenyl)thio)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone

Catalog No.
S3252386
CAS No.
1286718-44-2
M.F
C21H21FN2O2S2
M. Wt
416.53
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((4-Fluorophenyl)thio)-1-(4-((4-methylbenzo[d]th...

CAS Number

1286718-44-2

Product Name

2-((4-Fluorophenyl)thio)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]ethanone

Molecular Formula

C21H21FN2O2S2

Molecular Weight

416.53

InChI

InChI=1S/C21H21FN2O2S2/c1-14-3-2-4-18-20(14)23-21(28-18)26-16-9-11-24(12-10-16)19(25)13-27-17-7-5-15(22)6-8-17/h2-8,16H,9-13H2,1H3

InChI Key

CFDDYJKFQOASEZ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)CSC4=CC=C(C=C4)F

solubility

not available

The compound 2-((4-Fluorophenyl)thio)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic molecule characterized by its unique structural features. It contains a fluorophenyl group, a thioether linkage, and a benzo[d]thiazole moiety, which contribute to its potential biological activities and chemical properties. This compound has the molecular formula C21H21FN2O2S2C_{21}H_{21}FN_{2}O_{2}S_{2} and a molecular weight of 416.53 g/mol, making it an interesting candidate for various applications in medicinal chemistry and materials science.

Typical for thioether and amide functionalities. Key reactions include:

  • Nucleophilic Substitution: The thioether group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
  • Oxidation: The sulfur atom in the thioether can be oxidized to sulfoxides or sulfones under appropriate conditions.
  • Amide Bond Formation: The compound's amide bond can be hydrolyzed under acidic or basic conditions, releasing the corresponding carboxylic acid and amine.

Research indicates that this compound exhibits promising biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural components suggest potential interactions with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the fluorine atom enhances lipophilicity, which may improve its pharmacokinetic properties, making it a candidate for drug development.

The synthesis of 2-((4-Fluorophenyl)thio)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions:

  • Formation of Thioether Linkage: The reaction between 4-fluorothiophenol and an appropriate alkylating agent under basic conditions to form the thioether.
  • Synthesis of Benzo[d]thiazole: This can be achieved through cyclization of 2-aminothiophenol with suitable aldehydes or ketones.
  • Amide Bond Formation: The final step involves coupling the thioether and benzo[d]thiazole intermediates with an acyl chloride derivative under acidic or basic conditions to yield the desired product.

The compound has several potential applications:

  • Medicinal Chemistry: It can serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
  • Materials Science: Its unique structural features make it suitable for developing organic semiconductors and advanced materials.
  • Biological Studies: It is useful for investigating interactions between small molecules and biological macromolecules like proteins and nucleic acids.

Studies on this compound have focused on its interactions with various biological targets. Preliminary research suggests that it may bind effectively to certain enzymes or receptors involved in disease mechanisms, although detailed interaction studies are still required to elucidate its full pharmacological profile.

Several compounds share structural similarities with 2-((4-Fluorophenyl)thio)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-((4-chlorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamideChlorine instead of fluorineMay exhibit different reactivity due to chlorine's electronic properties
3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamideSimilar thioether and benzo[d]thiazole groupsExplored for different biological activities
N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamidesContains oxadiazole ringPotential for different biological activity due to oxadiazole incorporation

The uniqueness of 2-((4-Fluorophenyl)thio)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone lies in its specific combination of functional groups, particularly the fluorophenyl moiety, which enhances stability and lipophilicity compared to its analogs. This distinct reactivity profile makes it a valuable candidate for further research in medicinal chemistry.

XLogP3

5.4

Dates

Last modified: 08-19-2023

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